1-Chlorononane

Catalog No.
S793549
CAS No.
2473-01-0
M.F
C9H19Cl
M. Wt
162.7 g/mol
Availability
In Stock
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1-Chlorononane

CAS Number

2473-01-0

Product Name

1-Chlorononane

IUPAC Name

1-chlorononane

Molecular Formula

C9H19Cl

Molecular Weight

162.7 g/mol

InChI

InChI=1S/C9H19Cl/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3

InChI Key

RKAMCQVGHFRILV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCl

Synonyms

Nonyl chloride

Canonical SMILES

CCCCCCCCCCl

The exact mass of the compound 1-Chlorononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chlorononane is a linear nine-carbon alkyl halide used as a key intermediate in organic synthesis. It serves as a precursor for introducing the nonyl group into a variety of molecules, including surfactants, lubricants, and active pharmaceutical ingredients [REFS-1, REFS-2]. Its specific physical properties and moderate chemical reactivity, when compared to other long-chain haloalkanes, make it a deliberate choice for processes requiring precise reaction control and defined thermal separation parameters [REFS-3, REFS-4].

Selection Fit

C9 linear alkyl chloride

Defined chain length for alkylation; high hydrophobicity (LogP ~4) supports organic-phase reactivity

Mid-range boiling point

Moderate volatility enables distillation and temperature-controlled syntheses

Organic solvent compatibility

Readily soluble in ether, chloroform; water-insoluble simplifies workup

Substituting 1-chlorononane with analogs like 1-bromononane or other 1-chloroalkanes (e.g., 1-chlorooctane) is often unviable due to significant differences in processability and reaction kinetics. The carbon-chlorine bond is stronger than the carbon-bromine bond, resulting in lower reactivity for 1-chlorononane in nucleophilic substitutions and Grignard reactions; this provides greater process control and stability but requires more demanding reaction conditions [REFS-1, REFS-2]. Furthermore, its boiling point is distinct from that of its shorter and longer chain analogs, a critical factor in industrial settings where purification is achieved through fractional distillation. This makes arbitrary substitution a risk to process efficiency, yield, and final product purity [1].

Substitution Risk

Boiling point shift

Replacing C9 with C8 or C10 alters boiling point by ~20 °C, directly affecting distillation and reaction temperature windows.

Density and volume metric change

Systematic density differences across homologs shift mass-to-volume ratios; C10 is ~0.004 g/cm³ lower, impacting formulation metering.

Hydrophobic domain alteration

C9 chain provides specific hydrophobic balance; substituting C8 or C10 changes CMC, thermal transitions, and probe-binding characteristics.

Non-linear chlorine contribution

The Cl atom in 1-chlorononane introduces thermophysical behavior (compressibility, expansion) that cannot be predicted from hydrocarbon or other chain-length analogs.

Processability Advantage: Defined Thermal Window for Purification

1-Chlorononane possesses a boiling point approximately 20-22 °C higher than its C8 analog and 21-23 °C lower than its C10 analog. This provides a distinct thermal window essential for efficient separation via fractional distillation in multi-step syntheses [REFS-1, REFS-2, REFS-3].

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data202-204 °C (for 1-Chlorononane)
Comparator Or Baseline1-Chlorooctane: 181-183 °C | 1-Chlorodecane: 223-225 °C
Quantified Difference~21 °C separation from both C8 and C10 chloroalkane analogs
ConditionsStandard atmospheric pressure.

This specific boiling point allows for precise purification, reducing cross-contamination with structurally similar precursors or byproducts, which is critical for achieving high-purity final products.

Cl vs H impact
Head-to-head
Density +21% vs n-nonane; κT, αp differ substantially
Non-ideal chlorine contribution essential for high-pressure process design
Tait-like EOS reported best fit; data to 196.1 MPa

Precursor Reactivity: Enhanced Process Control in Grignard Synthesis

In the formation of Grignard reagents, alkyl chlorides exhibit the lowest reactivity compared to bromides and iodides, a direct consequence of higher C-Cl bond strength. 1-Chlorononane requires more stringent initiation conditions (e.g., activators like 1,2-dibromoethane and higher temperatures) compared to 1-bromononane, which typically requires only gentle heating, or 1-iodononane, which often initiates spontaneously . This lower reactivity prevents runaway reactions and allows for greater control over the exothermic Grignard formation process, a key consideration for process safety and scalability.

Evidence DimensionReaction Initiation Requirements
Target Compound DataDifficult; often requires chemical activators and/or reflux in THF.
Comparator Or Baseline1-Bromononane: Moderate; typically requires gentle heating. | 1-Iodononane: Easy; often spontaneous.
Quantified DifferenceQualitatively significant increase in process control and stability at the cost of more demanding initiation.
ConditionsStandard Grignard synthesis with magnesium metal in an ethereal solvent.

For large-scale or thermally sensitive Grignard reactions, choosing 1-chlorononane provides a safer, more controllable process, justifying the need for more forceful initiation conditions.

Boiling point shift
Reported
~20.5 °C per CH₂
Defines C9 process window distinct from C8/C10 homologs
203.5 °C at 760 mmHg

Suitability for Quaternary Ammonium Compound (QAC) Synthesis

Long-chain 1-chloroalkanes are effective precursors for quaternary ammonium compounds, which are widely used as surfactants and biocides. In a representative synthesis, the reaction of 1-chlorododecane (a close, long-chain homolog of 1-chlorononane) with a 33% trimethylamine solution in ethanol yielded the corresponding quaternary ammonium chloride salt [1]. The reported yield of 55% for the C12 analog demonstrates the utility of chloroalkanes in these industrial applications, offering a balance of reactivity and raw material cost-effectiveness compared to more reactive but expensive bromo- or iodo- analogs.

Evidence DimensionReaction Yield
Target Compound Data55% (for C12 analog, 1-chlorododecane)
Comparator Or BaselineNot available in a direct head-to-head study for C9/C12.
Quantified DifferenceDemonstrates viable yields for industrially relevant QAC synthesis using a long-chain chloroalkane.
ConditionsReaction with 33% trimethylamine in ethanol at 80°C for 3 days.

This provides evidence that 1-chlorononane is a suitable and economically viable precursor for producing high-value quaternary ammonium compounds, a major industrial application for this material class.

Homolog density placement
Class-level
Density intermediate between C8 (~0.873) and C10 (~0.866 g/cm³)
Consistent with series trend; verify for precision applications
Based on C4–C14 data; not directly measured for C9 in that study
Acoustic vs iodoalkanes
Head-to-head
κS differs systematically; speed of sound measured 293–373 K
Chloro/iodo compressibility distinct; supports compound-specific calibration
Data along saturation line

Precursor for Quaternary Ammonium Salt Surfactants and Phase-Transfer Catalysts

The demonstrated utility of long-chain chloroalkanes in quaternization reactions makes 1-chlorononane a strong choice for synthesizing C9-chain quaternary ammonium salts [1]. These compounds are used as cationic surfactants, biocides, and phase-transfer catalysts. The moderate reactivity of the chloride leaving group allows for controlled manufacturing processes.

Intermediate for Multi-Step Syntheses Requiring Precise Thermal Purification

In complex organic syntheses, the well-defined boiling point of 1-chlorononane, distinct from its C8 and C10 analogs, is a critical asset [REFS-2, REFS-3]. It is the right choice when fractional distillation is the primary method for isolating the nonyl-substituted intermediate from related impurities or unreacted starting materials.

Controlled Formation of Nonyl-Grignard Reagents in Scaled-Up Processes

When process safety and control are paramount, 1-chlorononane is a preferable alternative to more reactive nonyl halides for preparing nonylmagnesium chloride. Its higher activation energy barrier for Grignard formation mitigates the risk of uncontrolled exothermic events, making it suitable for larger-scale industrial applications where reaction moderation is key .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioactive probe synthesis
C9 hydrophobic domain specificity
Probe binding affinity reproducibility
High-pressure fluid design
Reported chlorine contribution to compressibility
Process model accuracy under pressure
Ultrasonic calibration reference
Speed of sound and compressibility data set
Acoustic impedance verification
Lubricant / metalworking additive
C9 volatility–film balance for EP performance
Lubricity and film persistence testing

XLogP3

5.2

Boiling Point

203.5 °C

Melting Point

-39.4 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.27 mmHg

Pictograms

Irritant

Irritant

Other CAS

70776-06-6
2473-01-0

Wikipedia

1-chlorononane

General Manufacturing Information

Nonane, 1-chloro-: ACTIVE

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